5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a furan derivative, followed by the introduction of the piperidine moiety through a series of nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide: shares structural similarities with other brominated furan derivatives and piperidine-containing compounds.
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-2-carboxamide: Lacks the bromine atom but has similar functional groups.
5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O4S/c1-16(2)22(19,20)17-7-5-10(6-8-17)9-15-13(18)11-3-4-12(14)21-11/h3-4,10H,5-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZVYNCOPQQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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